Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 750634-09-4
VCID: VC3409625
InChI: InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)6-10(8)14/h8-10,14H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2CCC1CC2O
Molecular Formula: C12H21NO3
Molecular Weight: 227.3 g/mol

Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate

CAS No.: 750634-09-4

Cat. No.: VC3409625

Molecular Formula: C12H21NO3

Molecular Weight: 227.3 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate - 750634-09-4

Specification

CAS No. 750634-09-4
Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
IUPAC Name tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
Standard InChI InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)6-10(8)14/h8-10,14H,4-7H2,1-3H3
Standard InChI Key FNZOIHBLVUIGLG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2CCC1CC2O
Canonical SMILES CC(C)(C)OC(=O)N1CC2CCC1CC2O

Introduction

Chemical Structure and Properties

Structural Description

Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate features a bicyclic structure with a nitrogen atom incorporated at the 2-position of the bicyclo[2.2.2]octane skeleton. The compound contains three key functional groups: a tertiary amine (as part of the azabicyclic system), a hydroxyl group at position 5, and a tert-butyl carboxylate group attached to the nitrogen atom. This arrangement creates a rigid three-dimensional structure with specific stereochemical configurations, depending on the particular isomer .

The molecular formula of this compound is C₁₂H₂₁NO₃, reflecting its composition of 12 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. The molecule's structural rigidity comes from its bicyclic framework, which constrains conformational flexibility and creates a well-defined spatial arrangement of functional groups .

Different stereoisomers of this compound have been identified and studied, including the (1R,4R,5S), (1S,4S,5S), and (1S,4S,5R) configurations. These stereochemical designations refer to the specific three-dimensional arrangement of atoms at positions 1, 4, and 5 of the azabicyclic system .

Physical Properties

The physical properties of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate vary slightly depending on the specific stereoisomer. Below is a comprehensive table summarizing the key physical and chemical properties of the different stereoisomers:

Property(1R,4R,5S) Stereoisomer(1S,4S,5S) Stereoisomer
CAS Number1932777-22-41638760-60-7
Molecular FormulaC₁₂H₂₁NO₃C₁₂H₂₁NO₃
Molecular Weight227.300 g/mol227.300 g/mol
Density1.1±0.1 g/cm³1.146±0.06 g/cm³ (Predicted)
Boiling Point327.9±35.0 °C at 760 mmHg327.9±35.0 °C (Predicted)
Flash Point152.1±25.9 °CNot reported
pKaNot reported14.69±0.20 (Predicted)
Physical StateSolidSolid
Exact Mass227.152145Not reported
LogP1.03Not reported
Vapor Pressure0.0±1.6 mmHg at 25°CNot reported
Index of Refraction1.521Not reported

The compound generally presents as a solid at room temperature, with relatively high boiling and flash points, indicating stability under normal laboratory conditions .

Stereoisomers

Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate exists in multiple stereoisomeric forms, each with distinct stereochemical configurations at positions 1, 4, and 5 of the azabicyclic system. The most documented stereoisomers include:

  • Tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate: In this configuration, positions 1 and 4 have the R absolute configuration, while position 5 (where the hydroxyl group is attached) has the S configuration .

  • Tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate: Also known as tert-butyl endo-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate, this isomer has the S configuration at positions 1, 4, and 5 .

  • Tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate: This isomer has the S configuration at positions 1 and 4, but the R configuration at position 5 where the hydroxyl group is attached.

These stereoisomers have identical molecular formulas and similar physical properties but differ in their three-dimensional structures. This stereochemical diversity is important because it can significantly influence the compound's chemical reactivity, biological activity, and potential applications in synthesis and medicinal chemistry .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves multiple steps to construct the azabicyclic core and introduce the functional groups in the correct stereochemical configurations. Several synthetic approaches have been developed, including:

  • Cyclization of appropriate precursors: This method involves the reaction of suitable amine precursors with cyclic anhydrides, followed by esterification with tert-butyl alcohol to introduce the tert-butyl carboxylate group. This approach requires careful control of reaction conditions to ensure the desired stereochemistry is achieved .

  • Diels-Alder reaction: The bicyclic core structure can be constructed using a Diels-Alder reaction between a diene and a dienophile, which creates the basic bicyclo[2.2.2]octane skeleton. Subsequent modifications can introduce the nitrogen atom and the hydroxyl group at the appropriate positions.

  • Modification of existing azabicyclic compounds: Another approach involves starting with a simpler azabicyclic compound and introducing the hydroxyl group and tert-butyl carboxylate functionality through selective chemical transformations .

The choice of synthetic route often depends on factors such as the desired stereochemistry, scale of production, available starting materials, and specific requirements for purity and yield .

Reaction Conditions

The synthesis of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate requires careful control of reaction conditions to ensure proper stereoselectivity and yield. Key considerations include:

  • Temperature control: Many of the cyclization and esterification reactions require specific temperature conditions to ensure proper stereochemical outcomes. Temperature control is often critical for achieving the desired stereoisomer .

  • Catalyst selection: Various catalysts may be employed in the synthesis, particularly for the esterification step to introduce the tert-butyl carboxylate group. The choice of catalyst can significantly impact reaction efficiency and stereoselectivity .

  • Purification techniques: Chromatographic methods are often employed to isolate and purify the desired stereoisomer from reaction mixtures. This is particularly important for industrial-scale production, where consistency and quality are paramount .

  • Protecting group strategies: Depending on the synthetic route, protecting groups may be necessary to prevent unwanted side reactions at the hydroxyl or amine functionalities during certain synthetic steps .

For industrial production, automated reactors with precise control over reaction parameters are typically employed to ensure consistency and reproducibility. High-purity reagents and advanced purification techniques are essential for maintaining the quality of the final product, especially when specific stereoisomers are required .

Chemical Reactivity

Types of Reactions

Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate can participate in various chemical reactions, primarily involving its functional groups: the hydroxyl group, the tert-butyl carboxylate group, and the tertiary amine. Common reaction types include:

These reaction pathways illustrate the versatility of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate as a building block in organic synthesis .

Common Reagents and Conditions

Specific reagents and conditions are employed to facilitate the various reactions of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate:

  • For oxidation reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions can be used to oxidize the hydroxyl group to a ketone. The reaction typically requires mild to moderate conditions to prevent over-oxidation or decomposition of the azabicyclic structure.

  • For reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the ester functionality. The choice of reducing agent depends on the desired selectivity and compatibility with other functional groups present in the molecule.

  • For substitution reactions: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the hydroxyl group to a halide, which can then be displaced by various nucleophiles to introduce new functional groups at position 5. The reaction conditions typically involve moderate temperatures and anhydrous environments to prevent side reactions.

  • For deprotection reactions: Acidic conditions, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl), can be used to remove the tert-butyl group, exposing the carboxylic acid functionality. This deprotection step is often used in synthetic sequences where the tert-butyl group has served its purpose as a protecting group .

These reaction conditions highlight the chemical versatility of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate and its potential utility in various synthetic applications .

Applications and Research Findings

Current Applications

Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate and its stereoisomers find applications primarily in organic synthesis and pharmaceutical research:

  • Synthetic building blocks: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly those requiring a rigid bicyclic framework with specific stereochemistry. Its well-defined three-dimensional structure makes it useful for constructing molecules with precise spatial arrangements of functional groups .

  • Pharmaceutical precursors: The azabicyclic structure appears in various pharmaceutical compounds, and tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate can serve as a starting material for synthesizing potential drug candidates, particularly those targeting receptors or enzymes where molecular shape is critical for biological activity .

  • Research tools: In chemical research, the compound is used to study stereoselectivity in reactions and to develop new synthetic methodologies for constructing complex molecular architectures .

The commercial availability of different stereoisomers, as evidenced by the pricing information in search result , suggests that there is demand for these compounds in research and development settings. Prices ranging from approximately $329 for 100mg to $1650 for 1g indicate their value as specialized research chemicals .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator